(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Physicochemical characterization Stability Analytical chemistry

This hydantoin-1-acetic acid derivative is a critical, non-interchangeable building block for aldose reductase and TACE inhibitor research. Its specific N1 acetic acid moiety and C4 gem-dimethyl substitution confer unique steric and electronic properties essential for target engagement. Substitution with generic hydantoin analogs will compromise regioselectivity and bioactivity. Sourced for medicinal chemistry and CNS drug discovery programs.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 177941-95-6
Cat. No. B180506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
CAS177941-95-6
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1)CC(=O)O)C
InChIInChI=1S/C7H10N2O4/c1-7(2)5(12)9(3-4(10)11)6(13)8-7/h3H2,1-2H3,(H,8,13)(H,10,11)
InChIKeyUEBZIQDINQDHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid (CAS 177941-95-6) Technical Baseline and Procurement Context


(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, with CAS number 177941-95-6, is a heterocyclic organic compound belonging to the hydantoin (imidazolidine-2,4-dione) class, specifically a hydantoin-1-acetic acid derivative . It is characterized by a molecular formula of C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound serves primarily as a synthetic intermediate and a building block for more complex molecules in pharmaceutical and agrochemical research . Its core structure is recognized as a privileged scaffold in medicinal chemistry due to the wide range of biological activities associated with hydantoin derivatives, including anticonvulsant, antiarrhythmic, and anti-inflammatory properties [1].

Critical Differentiation Factors for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid Against Analogs


Substituting (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid with another hydantoin derivative, such as hydantoin-5-acetic acid or a non-carboxylic acid analog, can fundamentally alter the outcome of a synthetic or biological application. This is due to the specific placement of the acetic acid moiety at the N1 position and the presence of two methyl groups at the C4 position, which together dictate the compound's unique steric and electronic properties [1]. These structural features directly influence its reactivity as a building block and its potential for specific molecular recognition in biological systems, such as with the aldose reductase enzyme [2]. Consequently, a generic substitution could lead to a complete loss of desired activity in a bioassay or failure to achieve the intended regioselectivity in a subsequent synthetic step, making this specific compound non-interchangeable with close structural analogs.

Quantitative Performance Evidence for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid


Physicochemical and Stability Profile vs. Hydantoin-5-acetic Acid

The physicochemical properties of (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid provide a clear point of differentiation from simpler hydantoin analogs like hydantoin-5-acetic acid (CAS 5427-26-9). The target compound exhibits a distinct melting point of 169.5-170 °C , which is significantly lower than the ~217 °C (decomposition) reported for hydantoin-5-acetic acid . Furthermore, the 4,4-dimethyl substitution pattern contributes to its enhanced solubility profile, with reported solubility in DMSO and methanol , a property not commonly observed for unsubstituted hydantoin-acetic acids.

Physicochemical characterization Stability Analytical chemistry

Class-Level Evidence for Aldose Reductase Inhibition Potential

While direct IC50 data for this specific compound against aldose reductase (ALR2) is not available in the public domain, its class-level activity as a hydantoin-1-acetic acid derivative is well-supported by the literature. Extensive research has shown that hydantoin-based compounds bearing an acetic acid moiety are potent inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications [1]. This class-level activity is a key differentiator from hydantoin derivatives lacking this acidic side chain, which are often inactive against this target. For context, optimized spiro hydantoin-acetic acid bioisosteres have demonstrated in vivo activity and IC50 values in the sub-micromolar range against ALR2, comparable to the clinical candidate sorbinil (IC50 ~0.65 μM) [2].

Aldose reductase Enzyme inhibition Diabetes complications

Class-Level Anticonvulsant and Antiarrhythmic Potential

Hydantoin derivatives are a well-established class of anticonvulsant and antiarrhythmic agents, with drugs like phenytoin being a cornerstone of epilepsy therapy [1]. The hydantoin scaffold, particularly when functionalized at the N1 and C5 positions, is known to interact with voltage-gated sodium channels, leading to neuronal membrane stabilization and the prevention of seizure propagation [2]. While no direct quantitative data exists for this exact compound, its core structure places it within this pharmacologically relevant class, offering a distinct advantage over non-hydantoin scaffolds in central nervous system (CNS) drug discovery programs.

Anticonvulsant Antiarrhythmic Neuropharmacology

Class-Level Anti-Inflammatory Potential via TACE Inhibition

Research has established hydantoin derivatives as a promising class of TNF-α converting enzyme (TACE) inhibitors, a validated target for treating inflammatory diseases [1]. Specific hydantoin-based TACE inhibitors have demonstrated sub-nanomolar potency (Ki) in enzymatic assays and excellent activity in human whole blood models . The hydantoin core, particularly when substituted, is crucial for binding to the catalytic zinc ion in the TACE active site. This class-level evidence suggests that (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid, as a functionalized hydantoin, is a relevant scaffold for medicinal chemistry efforts targeting inflammatory pathways, distinguishing it from other heterocyclic cores used in anti-inflammatory drug discovery.

TACE inhibitor Anti-inflammatory Immunology

Optimal Application Scenarios for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid


Synthesis of Aldose Reductase Inhibitors for Diabetic Complications Research

This compound is an ideal starting material for medicinal chemistry programs aimed at developing novel aldose reductase inhibitors (ARIs). Its hydantoin-1-acetic acid scaffold is a validated pharmacophore for targeting the ALR2 enzyme, as established by extensive SAR studies [1]. Researchers can leverage this core to synthesize and evaluate a library of derivatives, exploring the effects of further substitution at the C5 position or modification of the acetic acid side chain to optimize potency and selectivity for ALR2 over the related aldehyde reductase (ALR1).

Building Block for CNS Drug Discovery Programs

Given the established role of hydantoins as anticonvulsant and neuroprotective agents, this compound serves as a versatile building block for synthesizing new chemical entities targeting central nervous system (CNS) disorders [2]. Its core structure can be elaborated to create novel compounds that modulate ion channels or neurotransmitter receptors, with the potential for improved efficacy or reduced side effects compared to existing hydantoin drugs like phenytoin. The compound's solubility profile is also advantageous for formulation studies.

Development of Anti-Inflammatory Agents Targeting TACE

The hydantoin ring system, particularly when functionalized with an acetic acid moiety, is a known scaffold for inhibiting TNF-α converting enzyme (TACE), a key target in inflammation [3]. (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid can be used as a precursor to synthesize focused libraries of TACE inhibitors, exploring modifications that enhance binding to the enzyme's catalytic zinc ion. This application is supported by class-level evidence showing that hydantoin derivatives can achieve high potency against TACE.

Agrochemical Intermediate for Novel Pesticide Development

Hydantoin derivatives, including those with acetic acid side chains, are also explored in the agrochemical industry for their herbicidal and fungicidal properties [4]. This compound's unique combination of a hydantoin core and a carboxylic acid functional group makes it a suitable intermediate for creating novel crop protection agents. Its reactivity allows for further derivatization, such as esterification or amide formation, to fine-tune physicochemical properties for optimal bioavailability and environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.